Welcome to the BenchChem Online Store!
molecular formula C11H12BrNO2 B8280316 5-(2-Bromoacetyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine

5-(2-Bromoacetyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine

Cat. No. B8280316
M. Wt: 270.12 g/mol
InChI Key: TWVLAXSCTCMFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05723475

Procedure details

2,3,4,5-tetrahydro-1,5-benzoxazepine [E. K. Orlova et al.; Kim. Geterotsikl. Soedin.,9, 1296 (1975): Chem. abstra., 84, 59411] and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH2:4][CH2:3][CH2:2]1.[Br:12][CH2:13][C:14](Br)=[O:15]>>[Br:12][CH2:13][C:14]([N:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:1][CH2:2][CH2:3][CH2:4]1)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCNC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the above compound in the same way as Reference Example 8

Outcomes

Product
Name
Type
Smiles
BrCC(=O)N1CCCOC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.